molecular formula C18H26BNO3 B1420440 Piperidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone CAS No. 1073353-62-4

Piperidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No. B1420440
M. Wt: 315.2 g/mol
InChI Key: WACUHMBKMIVYKO-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. It also has a phenyl group attached to the piperidine ring via a methanone linkage. The phenyl group is further substituted with a tetramethyl-1,3,2-dioxaborolane group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the corresponding piperidine and phenyl compounds, followed by introduction of the dioxaborolane group .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the bulky tetramethyl-1,3,2-dioxaborolane group, which could impact its conformation and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the dioxaborolane and piperidine groups. The dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dioxaborolane group could make it relatively stable, while the piperidine ring could confer basicity .

Scientific Research Applications

Molecular Structure Analysis

Piperidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone and related compounds have been studied for their structural properties. Using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, researchers have confirmed the structures of these compounds. Density Functional Theory (DFT) calculations have been employed to compare and validate these structures, providing insights into the molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Anticancer Properties

Some derivatives of piperidine have shown promise in anticancer research. For instance, certain (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives exhibit antiproliferative activity against human leukemia cells. The most effective compound in this series was found to inhibit the growth of leukemia cells at low concentrations and induce apoptosis (Vinaya et al., 2011).

Crystal Structure and Conformational Studies

The crystal structure and conformational behavior of related compounds have been explored. This includes studies on how piperidine rings adopt different conformations and the effects of various substitutions on these structures, which are crucial for understanding their pharmacological activities (Karthik et al., 2021).

Antitubercular Activity

Certain piperidine derivatives have been evaluated for their effectiveness against tuberculosis. For example, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis. This compound was also found to be orally active in vivo in mice, suggesting potential for further development as an antitubercular agent (Bisht et al., 2010).

Application in Neuroprotective Drugs

Aryloxyethylamine derivatives, which include piperidine structures, have shown neuroprotective effects. These compounds were effective in protecting PC12 cells against glutamate-induced cell death and exhibited significant neuroprotection both in vitro and in vivo (Zhong et al., 2020).

Future Directions

The potential applications of this compound would depend on its physical properties and biological activity. It could be of interest in medicinal chemistry due to the presence of the piperidine ring .

properties

IUPAC Name

piperidin-1-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-8-9-14(13-15)16(21)20-11-6-5-7-12-20/h8-10,13H,5-7,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACUHMBKMIVYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674666
Record name (Piperidin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

CAS RN

1073353-62-4
Record name (Piperidin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Piperidine-1-carbonyl)phenyl]boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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